Tetrabutylammonium hydroxide hydrate
Overview
Description
Tetrabutylammonium hydroxide hydrate is a strong alkali containing a quaternary ammonium ion. It is widely used in organic synthesis due to its high solubility in organic solvents compared to conventional inorganic bases like potassium hydroxide and sodium hydroxide . The compound is typically available as a solution in water or alcohols and is known for its effectiveness as a phase-transfer catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabutylammonium hydroxide hydrate is usually prepared in situ from tetrabutylammonium halides (e.g., tetrabutylammonium iodide) by reacting them with silver oxide or using an ion exchange resin . The reaction typically involves dissolving tetrabutylammonium iodide in methanol, followed by the addition of silver oxide. The mixture is then agitated vigorously and centrifuged to remove any precipitates .
Industrial Production Methods: In industrial settings, this compound can be produced by blending potassium hydroxide with methanol and adding this mixture to a solution of tetrabutylammonium bromide in methanol. The resulting mixture is filtered and precipitated under reduced pressure, followed by heating and refluxing to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrabutylammonium hydroxide hydrate undergoes various types of reactions, including:
Substitution Reactions: It is commonly used in the benzylation of amines.
Deprotonation Reactions: It acts as a strong base for deprotonation reactions.
Generation of Dichlorocarbene: It is used to generate dichlorocarbene from chloroform.
Common Reagents and Conditions:
Silver Oxide: Used in the preparation of tetrabutylammonium hydroxide from tetrabutylammonium halides.
Methanol: Common solvent used in the preparation and reactions involving tetrabutylammonium hydroxide.
Major Products Formed:
Tetrabutylammonium Salts: Formed when tetrabutylammonium hydroxide reacts with various acids.
Dichlorocarbene: Generated from chloroform in the presence of tetrabutylammonium hydroxide.
Scientific Research Applications
Tetrabutylammonium hydroxide hydrate has a wide range of applications in scientific research:
Chemistry: Used as a base for the chemoselective allenylation of aldehydes and the hydroxyalkylation of phenols.
Biology: Employed in the dissolution of cellulose under room temperature conditions.
Medicine: Utilized in the synthesis of various pharmaceutical intermediates.
Industry: Acts as a phase-transfer catalyst in organic synthesis and as a curing accelerator for epoxy resins.
Mechanism of Action
Tetrabutylammonium hydroxide hydrate exerts its effects primarily through its strong basicity and ability to act as a phase-transfer catalyst. The quaternary ammonium ion facilitates the transfer of reactants between aqueous and organic phases, enhancing the rate of reactions . The hydroxide ion acts as a nucleophile, participating in various substitution and deprotonation reactions .
Comparison with Similar Compounds
Tetraethylammonium Hydroxide: Similar in structure but with ethyl groups instead of butyl groups.
Tetramethylammonium Hydroxide: Contains methyl groups instead of butyl groups.
Tetrabutylphosphonium Hydroxide: Contains a phosphonium ion instead of an ammonium ion.
Uniqueness: Tetrabutylammonium hydroxide hydrate is unique due to its high solubility in organic solvents and its effectiveness as a phase-transfer catalyst. Its larger butyl groups provide steric hindrance, reducing the likelihood of side reactions compared to smaller quaternary ammonium compounds .
Properties
IUPAC Name |
tetrabutylazanium;hydroxide;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.2H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;2*1H2/q+1;;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQQNNGLDZEOBJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O.[OH-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H39NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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